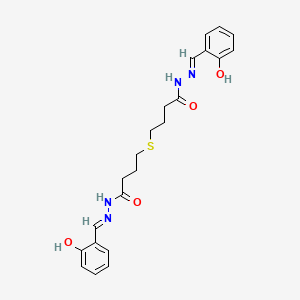
Nrf2-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nrf2-IN-3 is a small molecule inhibitor that targets the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. This compound is used in scientific research to study the role of Nrf2 in various diseases and to explore potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nrf2-IN-3 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Nrf2-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce more stable forms of the compound.
Scientific Research Applications
Nrf2-IN-3 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of Nrf2 inhibitors.
Biology: Investigates the role of Nrf2 in cellular processes, including oxidative stress response and inflammation.
Medicine: Explores potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Nrf2 pathway.
Mechanism of Action
Nrf2-IN-3 exerts its effects by inhibiting the Nrf2 pathway. The compound binds to specific sites on the Nrf2 protein, preventing its activation and subsequent translocation to the nucleus. This inhibition blocks the transcription of antioxidant genes regulated by Nrf2, leading to a decrease in cellular antioxidant defenses. The molecular targets and pathways involved include the interaction with Kelch-like ECH-associated protein 1 (Keap1) and the modulation of downstream antioxidant response elements (AREs).
Comparison with Similar Compounds
Nrf2-IN-3 is compared with other Nrf2 inhibitors such as:
Sulforaphane: A naturally occurring compound found in cruciferous vegetables that activates Nrf2.
Curcumin: A bioactive compound from turmeric with Nrf2-activating properties.
Resveratrol: A polyphenol found in grapes that modulates the Nrf2 pathway.
This compound is unique in its specific inhibitory action on Nrf2, making it a valuable tool for studying the negative regulation of the Nrf2 pathway and its implications in disease.
Properties
Molecular Formula |
C22H26N4O4S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[4-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-oxobutyl]sulfanylbutanamide |
InChI |
InChI=1S/C22H26N4O4S/c27-19-9-3-1-7-17(19)15-23-25-21(29)11-5-13-31-14-6-12-22(30)26-24-16-18-8-2-4-10-20(18)28/h1-4,7-10,15-16,27-28H,5-6,11-14H2,(H,25,29)(H,26,30)/b23-15+,24-16+ |
InChI Key |
MWGPMYRFUXZJAS-DFEHQXHXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCCSCCCC(=O)N/N=C/C2=CC=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCCSCCCC(=O)NN=CC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)
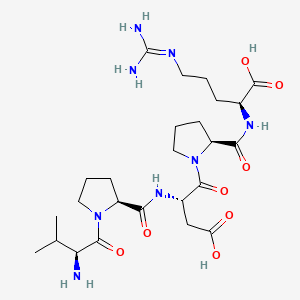

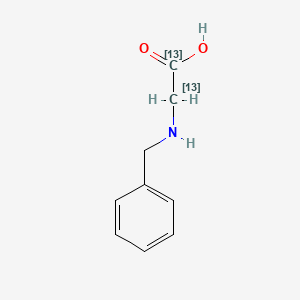
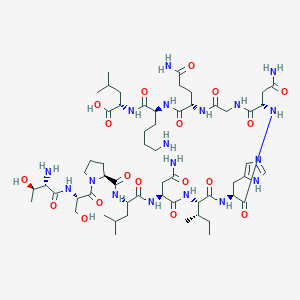
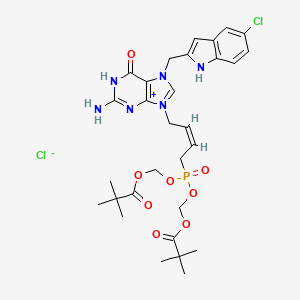


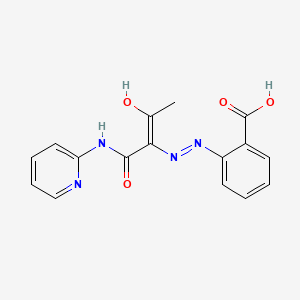
![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)
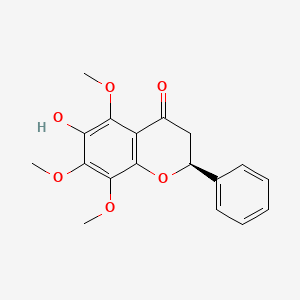
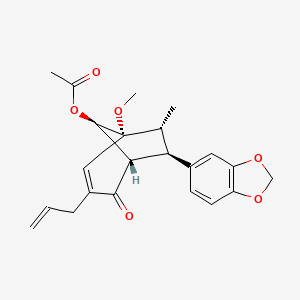
![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
